molecular formula C15H22N4O2 B6753453 (2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide

(2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B6753453
M. Wt: 290.36 g/mol
InChI Key: OTLAPWDCHOMMPF-PIJUOVFKSA-N
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Description

(2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, an indazole moiety, and a carboxamide group

Properties

IUPAC Name

(2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)19-13-7-11(4-3-10(13)8-16-19)17-15(21)12-5-6-14(20)18-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,21)(H,18,20)/t11?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLAPWDCHOMMPF-PIJUOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)C3CCC(=O)N3)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)[C@H]3CCC(=O)N3)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Indazole Moiety: This step may involve the coupling of an indazole derivative with the pyrrolidine intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5-oxo-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide: can be compared with other pyrrolidine carboxamides and indazole derivatives.

    Similar Compounds: Examples include (2R)-5-oxo-N-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide and (2R)-5-oxo-N-(1-ethyl-4,5,6,7-tetrahydroindazol-6-yl)pyrrolidine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

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